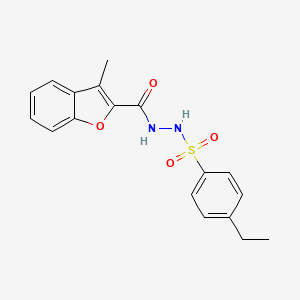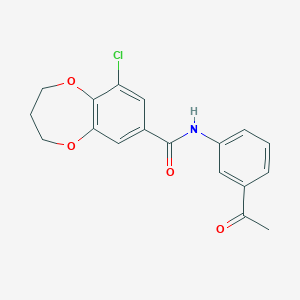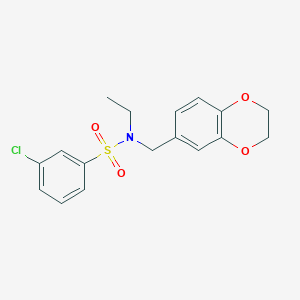![molecular formula C22H21ClN4O B7682887 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide is a potent inhibitor of the JAK/STAT signaling pathway, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The JAK/STAT pathway is activated by cytokines and growth factors, and dysregulation of this pathway has been implicated in many diseases, including cancer and autoimmune disorders. 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide specifically inhibits the JAK2 tyrosine kinase, which is a key component of the JAK/STAT pathway. By inhibiting JAK2, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide prevents the activation of downstream signaling molecules, including STATs, which ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been found to inhibit cell growth and induce apoptosis. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth and metastasis. In autoimmune disorders, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been found to have anti-inflammatory and immunomodulatory effects, which can help to reduce the symptoms of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has several advantages for lab experiments. It is a highly potent and specific inhibitor of the JAK2 tyrosine kinase, making it a useful tool for studying the JAK/STAT signaling pathway. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide also has some limitations. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide. One area of interest is the development of more potent and specific JAK2 inhibitors, which could have greater therapeutic potential. Another area of research is the development of combination therapies that target multiple components of the JAK/STAT pathway, which could have synergistic effects. Finally, there is interest in exploring the potential of 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide and other JAK/STAT inhibitors in the treatment of other diseases, such as fibrosis and cardiovascular disease.
Méthodes De Synthèse
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid with 2-(1H-indol-3-yl)ethylamine and chloroacetyl chloride to yield the intermediate compound, which is then reacted with 4-aminobenzamide to give the final product, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. The JAK/STAT signaling pathway is known to be dysregulated in many cancers, and 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide has been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-15-20(21(23)27(26-15)14-16-7-3-2-4-8-16)22(28)24-12-11-17-13-25-19-10-6-5-9-18(17)19/h2-10,13,25H,11-12,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPKJZWPKPFRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCCC2=CNC3=CC=CC=C32)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)

![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)

![4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)

![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)